Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-
Description
Properties
CAS No. |
89806-94-0 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C18H20N2O4/c21-17(13-23-15-7-3-1-4-8-15)19-11-12-20-18(22)14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI Key |
VXWNVWSXENXRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis for 2-Phenoxyacetic Acid Intermediate
The foundational step involves synthesizing 2-phenoxyacetic acid , a critical precursor. This is achieved via the Williamson ether synthesis :
-
Reaction Setup :
-
Ester Hydrolysis :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | Phenol, ethyl bromoacetate, K₂CO₃, DMF | 85–92 |
| Hydrolysis | NaOH, THF/MeOH, reflux | 90–95 |
Amidation Strategies for Bis-Acetamide Formation
The carboxylic acid is converted to the bis-amide via three primary methods:
Mixed Anhydride Method
Procedure :
-
Activation : 2-Phenoxyacetic acid reacts with pivaloyl chloride in CH₂Cl₂/DMAc (3:1) with triethylamine at −20°C to form a mixed anhydride.
-
Coupling : Ethylene diamine is added dropwise at −20°C, followed by gradual warming to room temperature.
-
Workup : Hydrolysis with aqueous NaHCO₃, extraction with CH₂Cl₂, and solvent distillation.
Optimized Parameters :
Acid Chloride Method
Procedure :
-
Chlorination : 2-Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) in CH₂Cl₂ under reflux.
-
Amidation : The acid chloride is reacted with ethylene diamine in THF with triethylamine as a base.
-
Isolation : Filtration and recrystallization from cyclohexane.
Key Metrics :
Coupling Agent Approach (EDC/HOBt)
Procedure :
-
Activation : 2-Phenoxyacetic acid, EDC, and HOBt are dissolved in DMF.
-
Coupling : Ethylene diamine is added, and the mixture is stirred at room temperature for 12–24 hours.
-
Purification : Column chromatography (silica gel, EtOAc/hexane).
Performance :
Comparative Analysis :
Chemical Reactions Analysis
Types of Reactions: Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] has the molecular formula and a molecular weight of 336.36 g/mol. Its structure features two acetamide groups linked by an ethylene bridge, which enhances its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] exhibits antimicrobial activity against various pathogens. Its structural framework allows for interactions with biological targets such as enzymes and receptors. Case studies show that related compounds have demonstrated significant activity against bacterial strains including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Target Pathogen |
|---|---|---|
| Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] | Antimicrobial | E. coli, S. aureus |
| Related Bis(phenoxyacetamides) | Antifungal | Candida albicans |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have shown that derivatives can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Study: Enzyme Inhibition
A study evaluated the enzyme inhibitory potential of phenoxyacetamides against α-glucosidase and acetylcholinesterase. Results indicated substantial inhibitory activity against α-glucosidase, suggesting potential therapeutic applications for managing Type 2 diabetes.
Pesticidal Activity
Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] has been investigated for its use as a pesticide due to its biological activity. The compound's ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals.
| Application | Effectiveness |
|---|---|
| Pesticide Development | Effective against crop pests |
Synthesis and Structural Variations
The synthesis of Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] typically involves multi-step reactions that allow for variations in substituents on the phenoxy groups. This flexibility facilitates the development of analogs with tailored properties.
Synthetic Pathway Overview
- Starting Materials : Phenol derivatives.
- Reagents : Acetic anhydride or acetyl chloride.
- Steps :
- Formation of phenoxyacetamides.
- Coupling reactions to form the bis-acetamide structure.
Molecular Interaction Studies
Molecular docking studies have been employed to predict how Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] interacts with various biological targets at a molecular level. These studies can elucidate mechanisms of action and help optimize its structure for enhanced efficacy against specific pathogens.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,2-ethanediylbis[2-phenoxy-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,N'-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis(acetamide)
- CAS Number : 67499-49-4
- Molecular Formula : C₁₈H₂₀N₂O₄
- Molecular Weight : 328.36 g/mol
- Structure: Two acetamide groups are linked via a 1,2-ethanediyl bridge, with phenoxy substituents at the 2-position of each phenyl ring. The SMILES string is CC(=O)NC1=CC=CC=C1OCCOC2=CC=CC=C2NC(=O)C, confirming the ethanediyloxy-phenylene backbone .
Key Properties :
Comparison with Structurally Similar Compounds
Bischloroacetylethylinediamine
- IUPAC Name : Acetamide, N,N′-1,2-ethanediylbis[2-chloro-
- CAS Number : 2620-09-9
- Molecular Formula : C₆H₁₀Cl₂N₂O₂
- Molecular Weight : 213.06 g/mol
- Key Differences: Substituents: Chlorine atoms replace phenoxy groups, increasing electronegativity and reactivity. Applications: Likely used as a herbicide precursor (similar to alachlor in ) due to chloroacetamide’s pesticidal properties. Polarity: Higher polarity compared to the phenoxy-substituted target compound.
Tetraacetylethylenediamine (TAED)
- IUPAC Name : N,N'-1,2-Ethanediylbis(N-acetylacetamide)
- CAS Number : 10543-57-4
- Molecular Formula : C₁₀H₁₆N₂O₄
- Molecular Weight : 228.25 g/mol
- Key Differences :
- Structure : Four acetyl groups on an ethylenediamine backbone, lacking aromatic rings.
- Applications : Widely used as a bleach activator in detergents due to its ability to release peracetic acid .
- Reactivity : Enhanced solubility in aqueous media compared to the target compound’s aromatic structure.
Acetamide, N,N'-[1,2-ethanediylbis[oxy(2-nitro-4,1-phenylene)]]bis-
- CAS Number : 67499-47-2
- Molecular Formula : C₁₈H₁₈N₄O₈
- Molecular Weight : 418.36 g/mol
- Key Differences :
- Substituents : Nitro groups at the 2- and 4-positions of the phenylene rings.
- Electronic Effects : Nitro groups are electron-withdrawing, reducing electron density on the aromatic rings and altering reactivity.
- Stability : Likely less stable under reducing conditions compared to the target compound.
Alachlor
- IUPAC Name : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
- CAS Number : 15972-60-8 (implied from )
- Molecular Formula: C₁₄H₂₀ClNO₂
- Key Differences :
Tabular Comparison of Key Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Target Compound | 67499-49-4 | C₁₈H₂₀N₂O₄ | 328.36 | Phenoxy | Polymer intermediates, synthesis |
| Bischloroacetylethylinediamine | 2620-09-9 | C₆H₁₀Cl₂N₂O₂ | 213.06 | Chloro | Herbicide precursors |
| TAED | 10543-57-4 | C₁₀H₁₆N₂O₄ | 228.25 | Acetyl | Detergent bleach activators |
| Nitro-Substituted Analog | 67499-47-2 | C₁₈H₁₈N₄O₈ | 418.36 | Nitro | High-energy materials research |
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl | Herbicides |
Research Findings and Implications
- Structural Impact on Reactivity: Phenoxy groups in the target compound confer aromatic stability and moderate polarity, making it suitable for applications requiring thermal resistance (e.g., polymer additives) . In contrast, TAED’s acetyl groups enhance hydrolysis reactivity, critical for its role in detergents .
- Biological Activity: Chloroacetamides like alachlor and bischloroacetylethylinediamine demonstrate pesticidal activity, whereas the target compound’s phenoxy groups may favor non-biological applications .
Biological Activity
Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] is an organic compound with the molecular formula and a molecular weight of 336.36 g/mol. This compound features a unique structural framework characterized by two phenoxyacetamide moieties linked by an ethylene bridge. The biological activities of this compound have garnered attention in various fields, particularly in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The compound's structure allows for significant interactions with biological targets, which may lead to therapeutic effects. The presence of two acetamide groups enhances its potential reactivity through nucleophilic substitutions and acylation reactions typical of amides. These reactions can facilitate interactions with nucleophiles such as amines or alcohols, thereby broadening its application in drug development and agricultural chemistry.
Biological Activities
Research indicates that Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have shown significant efficacy against various bacterial strains and fungi. The structural configuration of bis(phenoxyacetamides) suggests that this compound may also possess similar antimicrobial properties, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies on related phenoxyacetamide derivatives have demonstrated anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). For instance, derivatives with halogen substitutions on the aromatic ring exhibited enhanced anticancer effects .
- Anti-inflammatory and Analgesic Effects : Compounds derived from phenoxyacetamides have been evaluated for their anti-inflammatory and analgesic properties. The findings suggest that modifications in the aromatic moieties can significantly influence these activities .
Study on Anticancer Activity
A study focused on synthesized phenoxyacetamide derivatives revealed that compounds with specific substitutions exhibited potent anticancer activity. For example, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrated significant anti-inflammatory and analgesic activities alongside its anticancer properties. This highlights the potential of structurally similar compounds to serve as therapeutic agents in oncology .
Antimicrobial Evaluation
Another investigation assessed the antibacterial activity of various acetamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this compound's structure .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds along with their unique features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acetamide, 2-phenoxy-N-(2-(tetrahydro-1,4-oxazepin) | Contains a tetrahydrooxazepin moiety | Potential neuroactive properties |
| N,N'-bis(2-(4-chlorophenoxy)acetamide) | Substituted with chlorophenyl groups | Enhanced antimicrobial activity |
| 2-(4-methylphenoxy)-N-(2-(morpholino)ethyl)acetamide | Contains morpholino group | Possible central nervous system activity |
These compounds demonstrate how variations in substituents can significantly influence biological activity and therapeutic applications.
Molecular docking studies have been employed to predict how Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-] interacts with various biological targets at a molecular level. These studies elucidate potential mechanisms of action, aiding in the optimization of its structure for enhanced efficacy against specific pathogens or biological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing acetamide derivatives with ethanediylbis linkages, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution or condensation reactions. For example, describes synthesizing chloro- and azido-acetamides via reactions of anilines with chloroacetyl chloride or NaN₃ under reflux conditions.
- Step 2 : Monitor reactions with TLC for progress (e.g., 3–7 hours for azide formation in ).
- Step 3 : Optimize solvent systems (e.g., DMF or dichloromethane with K₂CO₃ as a base) and temperature (0°C to room temperature) to improve yield and purity .
Q. How can spectroscopic techniques validate the structure of ethanediylbis-linked acetamides?
- Methodology :
- 1H/13C-NMR : Assign peaks based on substituents (e.g., aromatic protons for phenoxy groups, methyl/methylene groups in ethanediyl bridges). confirms structures using NMR, with Rf values and melting points as secondary validation .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weights (e.g., C₁₀H₁₆N₂O₄ in has a molecular weight of 228.25 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of ethanediylbis-acetamides in catalytic or surfactant applications?
- Methodology :
- Surface Activity : Study TAED (tetraacetylethylenediamine) as a nonionic surfactant ( ). Measure critical micelle concentration (CMC) and compare with analogs like alachlor ( ) .
- Catalytic Activation : Investigate TAED’s role in peroxide-based bleaching ( ). Use kinetic studies to quantify activation energy for peroxide decomposition .
Q. How can researchers resolve contradictions in toxicological data for ethanediylbis-acetamide derivatives?
- Methodology :
- In Vitro/In Vivo Models : Compare neurotoxicity results (e.g., notes DU neurotoxicity contradictions in animal studies). Use standardized OECD guidelines for acute/chronic exposure .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenoxy vs. acetyl groups) and assess toxicity via assays like Ames tests or mitochondrial oxidative stress assays ( ) .
Q. What advanced purification strategies address challenges in isolating ethanediylbis-acetamide derivatives?
- Methodology :
- Chromatography : Use flash column chromatography for polar derivatives (e.g., azido-acetamides in ).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for TAED in ) .
Methodological and Safety Considerations
Q. How should researchers handle air- or moisture-sensitive intermediates in acetamide synthesis?
- Protocol :
- Use Schlenk lines or gloveboxes for NaN₃ reactions ( ).
- Store hygroscopic compounds (e.g., TAED in ) under inert gas .
Q. What computational tools predict the environmental persistence of ethanediylbis-acetamides?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
